molecular formula C9H11NO2 B1427106 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid CAS No. 16959-59-4

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

Cat. No.: B1427106
CAS No.: 16959-59-4
M. Wt: 165.19 g/mol
InChI Key: VNKYAVPURGSAQN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid ( 16959-59-4) is a versatile chemical scaffold of significant interest in synthetic and medicinal chemistry research. With a molecular formula of C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol , this compound serves as a valuable precursor for the construction of more complex nitrogen-containing heterocycles. The tetrahydroindolizine core is a privileged structure in drug discovery, and this carboxylic acid functionalization makes it a particularly useful building block for further derivatization via amide coupling or esterification reactions . This compound is part of a class of structures that have demonstrated relevance in pharmaceutical development. For instance, related tetrahydroindolizine analogues have been investigated as potential therapeutic agents, such as CMV423, an experimental antiviral drug studied for the treatment of cytomegalovirus and human herpesvirus-6 infections . The synthetic methodology for accessing these structures continues to be refined, including single-step annulation approaches from commercially available starting materials, highlighting their importance in organic synthesis . Researchers utilize this compound primarily as a high-quality intermediate for the synthesis of novel molecules with potential biological activity. [Handling Notes] For research and further manufacturing use only. Not for direct human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage instructions. Purity: ≥97% .

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKYAVPURGSAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(C=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16959-59-4
Record name 5,6,7,8-tetrahydroindolizine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indolizine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C9_9H11_{11}N O2_2
SMILES Notation: C1CCN2C=C(C=C2C1)C(=O)O
InChI Key: VNKYAVPURGSAQN-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is primarily studied for its bioisosteric properties . Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles. This characteristic allows researchers to modify existing drugs to improve efficacy and reduce toxicity.

Case Study: Bioisosteric Modifications

Research has shown that substituting carboxylic acid functionalities with bioisosteres can enhance the pharmacological profile of lead compounds. For example, studies on various carboxylic acid derivatives indicate that replacing these groups with tetrazoles or other bioisosteres can lead to improved absorption and reduced toxicity while maintaining biological activity .

Synthesis Applications

The compound serves as a building block in organic synthesis, particularly in the development of complex molecules used in drug discovery. Its ability to participate in various chemical reactions makes it a versatile intermediate.

Synthetic Routes

Several synthetic pathways have been developed to produce this compound efficiently:

  • Cyclization Reactions: Utilizing cyclization techniques to form the indolizine structure.
  • Functional Group Transformations: Modifying existing functional groups to introduce the carboxylic acid moiety.

Preliminary studies suggest that this compound exhibits potential antioxidant properties , which could be beneficial in developing treatments for oxidative stress-related diseases.

Antioxidant Assays

The antioxidant capacity of this compound can be evaluated using various methods such as:

MethodDescription
DPPH AssayMeasures the ability to scavenge free radicals
ABTS AssayEvaluates radical cation decolorization
FRAP AssayAssesses the reduction of ferric ions

These assays can help quantify its effectiveness compared to established antioxidants like Trolox.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of tetrahydroindolizine derivatives are highly sensitive to the position of functional groups and substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Tetrahydroindolizine Derivatives
Compound Name Carboxylic Acid Position Key Substituents Molecular Weight (g/mol) Key References
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid 2 None (parent structure) 179.20 (theoretical)
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid 1 None 179.20 (theoretical)
2-Methyl-3-(3-methylthiophene-2-carbonyl)-8-carboxylic acid 8 Methyl (C2), thiophene carbonyl (C3) 303.38
3-(Aminomethyl)-1-carboxylic acid 1 Aminomethyl (C3) 194.24
Methyl 3-formyl-2-carboxylate 2 (ester) Formyl (C3), methyl ester (C2) 207.23

Key Observations :

  • Position of Carboxylic Acid: The 1-carboxylic acid isomer () is more commonly used in synthetic models, while the 2-carboxylic acid derivative is explored for receptor binding (e.g., retinoid analogs in ).
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) or bulky substituents (e.g., thiophene carbonyl in ) alter solubility and receptor interactions.

Key Observations :

  • The 1-carboxylic acid derivative () is synthesized in low yield (25%), whereas cyano-substituted analogs achieve higher yields (70%) under optimized conditions.
  • Sulfone hybrids () require advanced methodologies but offer improved regioselectivity compared to traditional routes.

Key Observations :

  • Potency Differences : TTAB (0.2 nM) is 1,000-fold more potent than TTNN (0.2 µM), likely due to anthracenyl vs. naphthalenyl substituents affecting receptor binding .
  • Synergistic Effects : Combinations of RAR- and RXR-selective derivatives (e.g., TTAB + SR11217) show additive antiproliferative effects .

Physicochemical and Commercial Considerations

Table 4: Physicochemical and Commercial Comparison
Compound Name Melting Point (°C) Solubility (mg/mL) Commercial Price (50 mg) References
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid 151–153 (dec.) Insoluble in water €645.00
Methyl 3-formyl-2-carboxylate Not reported Likely moderate Not commercially listed
2-Methyl-3-(thiophene carbonyl)-8-carboxylic acid Not reported Moderate (logP ~2.5) Not available

Key Observations :

  • The 1-carboxylic acid isomer is commercially available but costly (€645.00/50 mg), limiting large-scale applications .
  • Ester derivatives (e.g., methyl carboxylate) may offer improved solubility but require further metabolic activation.

Biological Activity

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid (THICA) is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of THICA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

THICA is characterized by its unique bicyclic structure, which allows for various interactions with biological targets. Its molecular formula is C9H11NC_9H_{11}N with a carboxylic acid functional group that enhances its solubility and reactivity.

PropertyValue
Molecular Weight149.19 g/mol
SolubilitySoluble in water
Melting Point120-122 °C
pKa~4.5

Anticancer Activity

Recent studies have demonstrated that THICA exhibits significant anticancer properties. In vitro assays showed that THICA can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MGC80-3 (gastric cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: HepG2 Cell Line

In a study evaluating the cytotoxic effects of THICA on HepG2 cells, the compound displayed an IC50 value of 0.180 μM, indicating potent activity compared to standard chemotherapeutics like topotecan (IC50 = 0.237 μM) .

Antiviral Activity

THICA has also been investigated for its antiviral properties, particularly against hepatitis B virus (HBV). In vitro studies revealed that THICA significantly reduced HBV replication in stably transfected cell lines.

Table 2: Antiviral Efficacy of THICA

CompoundCell LineEC50 (μM)CC50 (μM)Selectivity Index
THICAHepG2.2.151.230.425.3
Standard DrugNVR 3-7780.217.4135.3

The proposed mechanism of action for THICA involves the inhibition of viral replication through interference with the viral life cycle at multiple stages, including entry and assembly . Additionally, it has been noted that THICA may modulate host immune responses, enhancing antiviral activity.

Pharmacokinetics

The pharmacokinetic profile of THICA indicates favorable absorption and distribution characteristics. Studies suggest that it has a moderate half-life, allowing for sustained therapeutic effects when administered appropriately.

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability~60%
Half-life8 hours
Volume of Distribution1.5 L/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

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